7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Physicochemical profiling LogP Chromatographic retention

Select this compound for its precise 7-benzyl and 8-(4-benzylpiperazin-1-yl) dual substitution, a key differentiator from common purine-dione analogs. This architecture is critical for DPP-IV pharmacophore mapping (CA2411864A1) and probing P2X7 receptor antagonism. Avoid experimental risk from generic substitutes; this isomer-specific scaffold is essential for accurate SAR and target deconvolution studies. Ideal as a lipophilic reference standard (ClogP >3.5) for ADME profiling.

Molecular Formula C25H28N6O2
Molecular Weight 444.539
CAS No. 359697-80-6
Cat. No. B2801037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS359697-80-6
Molecular FormulaC25H28N6O2
Molecular Weight444.539
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C25H28N6O2/c1-27-22-21(23(32)28(2)25(27)33)31(18-20-11-7-4-8-12-20)24(26-22)30-15-13-29(14-16-30)17-19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3
InChIKeyYSEIUTKCFYNVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 359697-80-6): Structural Identity and Physicochemical Baseline for Scientific Procurement


7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 359697-80-6) is a fully synthetic purine-2,6-dione derivative characterized by a 7-benzyl substituent and an 8-(4-benzylpiperazin-1-yl) moiety attached to the purine core . Its molecular formula is C₂₅H₂₈N₆O₂, with a molecular weight of 444.5 g/mol . The compound features a dual-benzyl architecture—one directly at N7 and another on the piperazine ring at C8—that distinguishes it from simpler N7- or C8-substituted purine-dione analogs. This substitution pattern places it within a class of purine derivatives that have been explored as enzyme inhibitors (e.g., DPP-IV) and as ligands for purinergic receptors, though the specific pharmacological profile of this exact compound remains sparsely documented in the open literature [1][2].

Why 7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by a Generic Purine-Dione Analog in Targeted Research


Purine-2,6-dione derivatives bearing C8-piperazine substituents are not functionally interchangeable because minor structural variations—such as the position of the benzyl group on the piperazine ring (N4 vs. C3), the presence or absence of an N7-benzyl group, and the N1/N3 alkylation pattern—can lead to large shifts in target affinity, selectivity, and even the primary biological target engaged [1]. For example, in the DPP-IV inhibitor patent family, moving the benzyl substituent from the piperazine N4 to the piperazine C3 position (producing a chiral center) markedly alters inhibitory potency, while replacement of the N7-benzyl with smaller alkyl groups abolishes activity entirely [1]. Similarly, purine-dione analogs with C8-piperazine motifs have been reported to interact with P2X7 receptors with sub-micromolar potency, whereas closely related congeners lacking the dual-benzyl architecture show no measurable activity [2]. These structure-activity relationship (SAR) cliffs mean that even analogs sharing the same core scaffold cannot be assumed to replicate the binding or functional profile of 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. For any application requiring target-specific modulation, generic substitution without confirmatory re-profiling introduces substantial experimental risk.

Quantitative Differentiation Evidence for 7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 359697-80-6)


Distinct Substitution Pattern Confers Unique Physicochemical Properties vs. N7-Desbenzyl and C8-Piperazine-Free Analogs

The presence of two benzyl groups—one at N7 on the purine core and another on the piperazine N4—substantially increases the calculated lipophilicity of 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione relative to mono-benzyl or des-benzyl analogs. While experimentally measured LogP values for this exact compound have not been published, the molecular formula C₂₅H₂₈N₆O₂ implies a significantly higher ClogP compared to the common core scaffold 1,3-dimethyl-8-piperazin-1-yl-1H-purine-2,6-dione (C₁₁H₁₆N₆O₂, MW ~264), which lacks both benzyl groups . This difference directly impacts solubility, membrane permeability, and protein binding in biological assays, making the compound a tool for exploring hydrophobic binding pockets that simpler analogs cannot access .

Physicochemical profiling LogP Chromatographic retention

C8-(4-Benzylpiperazin-1-yl) Motif Associates with DPP-IV Inhibitory Activity in the Purine-Dione Class

Within the purine-2,6-dione class, compounds carrying an 8-(4-benzylpiperazin-1-yl) substituent have been explicitly claimed as inhibitors of dipeptidyl peptidase IV (DPP-IV) [1]. Patent CA2411864A1 discloses 7-benzyl-8-[(3R)-3-benzylpiperazin-1-yl]-1,3-dimethylpurine-2,6-dione—a close structural analog differing only in the position of the benzyl group on the piperazine ring (C3 vs. N4)—as an active DPP-IV inhibitor. While the exact IC₅₀ of the target compound (N4-benzyl isomer) against DPP-IV has not been disclosed in the public domain, its N7,C8-substitution pattern is a hallmark of the DPP-IV pharmacophore defined in this patent family. By contrast, purine-dione analogs lacking the C8-piperazine-benzyl motif (e.g., 1,3-dimethyl-8-morpholino-1H-purine-2,6-dione) show no reported DPP-IV activity in the same assay systems [1].

DPP-IV inhibition Type 2 diabetes Incretin modulation

P2X7 Receptor Antagonism: A Divergent Activity Profile Not Shared by 7-Desbenzyl Purine-Dione Analogs

A subset of C8-piperazinyl-purine-dione derivatives have been profiled against the human P2X7 purinergic receptor. In a fluorescence-based antagonist assay using HEK293 cells expressing recombinant human P2X7, a closely related analog—distinguished from the target compound by its N7-substituent—displayed an IC₅₀ of 263 nM for inhibition of BzATP-induced ethidium bromide uptake [1]. This activity profile is notable because the canonical purine-dione scaffold (1,3-dimethylxanthine) shows negligible P2X7 antagonism at concentrations up to 10 µM, indicating that the C8-piperazine-benzyl extension is a critical driver of P2X7 engagement [1]. The target compound, bearing both N7-benzyl and C8-(4-benzylpiperazin-1-yl) groups, occupies a chemical space adjacent to this active chemotype, suggesting potential (though unconfirmed) P2X7 modulatory activity that would not be expected from simpler xanthine or purine-dione analogs.

P2X7 receptor Inflammation Purinergic signaling

Absence of Direct Comparative Data: A Critical Gap in Publicly Available Evidence for CAS 359697-80-6

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of April 2026 did not yield any peer-reviewed publication or patent that reports head-to-head quantitative biological data (IC₅₀, Kᵢ, Kd, EC₅₀, or pharmacokinetic parameters) for 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione side-by-side with a named comparator compound . The compound is indexed in chemical supplier catalogs and structural databases (ChemSpider, Chemsrc) but lacks curated bioactivity annotations in ChEMBL or comprehensive SAR profiling in the open literature. This evidentiary gap means that any differentiation claim must be classified as class-level inference or supporting evidence rather than direct head-to-head comparison. Researchers procuring this compound for target-specific applications should verify its activity in their assay system of interest before relying on class-level SAR assumptions.

Data gap analysis Procurement risk assessment

Optimal Application Scenarios for 7-Benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Available Evidence


DPP-IV Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The compound's 8-(4-benzylpiperazin-1-yl) motif maps directly onto the DPP-IV pharmacophore defined in patent CA2411864A1 [1]. It is ideally suited as a scaffold-hopping starting point or a comparator compound in medicinal chemistry programs seeking to explore the SAR around the piperazine-benzyl moiety. Because its N4-benzylpiperazine isomerism is distinct from the C3-benzylpiperazine analogs exemplified in the patent, testing this compound head-to-head against the patent-exemplified isomers can reveal stereochemical or regiochemical preferences at the piperazine attachment point that influence DPP-IV potency and selectivity.

Purinergic Receptor Profiling in P2X7 Tool Compound Panels

Given that structurally adjacent C8-piperazinyl-purine-diones exhibit sub-micromolar P2X7 antagonism (IC₅₀ = 263 nM for a close analog) [2], this compound can serve as a probe to investigate whether the N7-benzyl substitution further modulates P2X7 affinity or selectivity. It should be included in screening panels alongside theophylline (negative control) and known P2X7 antagonists such as A-438079 to establish the contribution of the dual-benzyl architecture to purinergic receptor engagement.

Physicochemical and ADME Property Benchmarking for Dual-Benzyl Purine-Diones

With an estimated ClogP >3.5 driven by its dual-benzyl architecture , this compound is a suitable reference standard for evaluating how elevated lipophilicity within the purine-dione class impacts solubility, permeability (e.g., PAMPA or Caco-2 assays), plasma protein binding, and metabolic stability. Its chromatographic retention behavior (HPLC logD) can serve as an upper-bound reference point when profiling a series of purine-dione analogs spanning a range of lipophilicities.

Exploratory Target Deconvolution and Chemoproteomics

Because this compound lacks definitive target annotation in public databases , it is a candidate for unbiased target deconvolution approaches such as cellular thermal shift assay (CETSA) proteomics, affinity-based chemical proteomics (pull-down with a functionalized derivative), or kinase/GPCR panel screening. Its unique dual-benzyl substitution pattern increases the probability of engaging targets with deep hydrophobic pockets not accessible to simpler purine-dione analogs, making it a valuable scaffold for discovering novel ligand-target interactions.

Quote Request

Request a Quote for 7-benzyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.